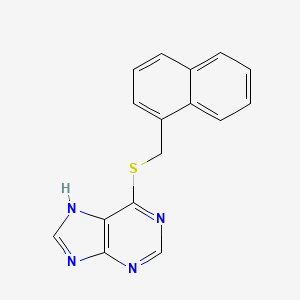

6-((Naphthalen-1-ylmethyl)thio)-7H-purine

Übersicht

Beschreibung

“PU 02” is a compound known for its role as a negative allosteric modulator of the 5-HT3 receptorIt is a derivative of 6-mercaptopurine and has shown significant biological activity in various assays .

Vorbereitungsmethoden

Die Synthese von „PU 02“ beinhaltet die Reaktion von 6-Mercaptopurin mit bestimmten Reagenzien unter kontrollierten Bedingungen. Die allgemeine Syntheseroute umfasst:

Ausgangsmaterialien: 6-Mercaptopurin und andere Reagenzien.

Reaktionsbedingungen: Die Reaktion findet typischerweise in Gegenwart eines Katalysators und unter bestimmten Temperatur- und Druckbedingungen statt.

Industrielle Produktion: Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

„PU 02“ durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern und zu verschiedenen Derivaten führen.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, wodurch sich die Eigenschaften der Verbindung ändern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Bedingungen variieren je nach der gewünschten Reaktion und dem gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

"6-((Naphthalen-1-ylmethyl)thio)-7H-purine" is a chemical compound with the molecular formula C16H12N4S . It is also known by several synonyms, including this compound, PU 02, and 313984-77-9 .

Here's an overview of its scientific research applications based on the available data:

1. Molecular Structure and Identification

- PubChem Information : "this compound" is identified in PubChem with CID 720937 . PubChem provides details on its structure, chemical names, physical and chemical properties, classification, and patents .

- Nomenclature : The IUPAC name is 6-(naphthalen-1-ylmethylsulfanyl)-7H-purine .

- Descriptors : Key descriptors include InChI (InChI=1S/C16H12N4S/c1-2-7-13-11(4-1)5-3-6-12(13)8-21-16-14-15(18-9-17-14)19-10-20-16/h1-7,9-10H,8H2,(H,17,18,19,20)) and InChIKey (BGMSTNYJYPSLHN-UHFFFAOYSA-N) .

2. Anti-Tubercular Agents

- DprE1 Inhibitors : Purine derivatives, including those structurally related to "this compound", have been identified as potent antitubercular agents . These compounds inhibit DprE1, an enzyme crucial for Mycobacterium tuberculosis (Mtb) .

- Structure-Activity Relationships : Research on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines has shown the importance of the 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. This finding opens possibilities for structural modifications at the 2 and 6 positions of the purine core .

- MIC99 Values : Certain derivatives have demonstrated exceptional anti-TB activity, outperforming purin-6-one compounds against the drug-susceptible strain Mtb H37Rv, with MIC99 values of 1 µM .

- In Vitro Studies : The inhibition of DprE1 by 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines has been confirmed through radiolabelling experiments in Mtb H37Rv in vitro .

- Molecular Modeling : Structure-binding relationships between selected purines and DprE1 have been studied using molecular modeling and dynamic simulations, which revealed key structural features for effective drug-target interaction .

3. Other Potential Applications

- Treatment of Ischemia : Purine derivatives are noted for reducing tissue damage .

- Modulators of Protein Methylation : Substituted purine and 7-deazapurine compounds are relevant to pharmaceutical compositions and methods of treating disorders where DOT1L-mediated protein methylation is involved, such as cancer and neurological disorders .

- Purinergic System : The purinergic system, which involves purine signaling, is a pharmacological target for modulating immunity, inflammation, and organ function in immune-mediated inflammatory diseases (IMIDs) .

Wirkmechanismus

The mechanism of action of “PU 02” involves its interaction with the 5-HT3 receptor. As a negative allosteric modulator, it binds to a site on the receptor distinct from the active site, altering the receptor’s conformation and reducing its activity. This modulation affects the receptor’s signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

„PU 02“ kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

6-Mercaptopurin: Die Stammverbindung, von der „PU 02“ abgeleitet ist.

Andere 5-HT3-Rezeptor-Modulatoren: Verbindungen, die den 5-HT3-Rezeptor modulieren, sowohl positive als auch negative Modulatoren.

Einzigartige Eigenschaften: “PU 02” ist einzigartig in seiner spezifischen Bindungsaffinität und Modulation des 5-HT3-Rezeptors, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

6-((Naphthalen-1-ylmethyl)thio)-7H-purine, a derivative of purine, has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₆H₁₂N₄S

- Chemical Structure : The compound features a naphthalene moiety linked via a thioether bond to the purine core, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study synthesized several derivatives and tested their anti-proliferative effects against various cancer cell lines:

Key Findings:

- IC₅₀ Values : The derivative 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) exhibited an IC₅₀ value of 6.09 µg/mL against HepG2 liver cancer cells, indicating potent anti-cancer activity .

- Mechanism of Action : NMSP was found to induce S-phase cell cycle arrest and apoptosis in HepG2 cells through a mitochondria-dependent pathway, as evidenced by Western blot analyses .

Antimycobacterial Activity

The compound has also shown promise in the treatment of tuberculosis. A study on purine derivatives identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent antimycobacterial agent:

Key Findings:

- Minimum Inhibitory Concentration (MIC) : This compound demonstrated an MIC of 1 µM against Mycobacterium tuberculosis (Mtb) H37Rv, with effective activity against drug-resistant strains .

- Target Identification : The mechanism involves inhibition of DprE1, an essential enzyme for mycobacterial cell wall biosynthesis. Mutations in the dprE1 gene were identified in resistant Mtb strains, confirming its role as a target for these purine derivatives .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound and its derivatives can be attributed to specific structural features:

| Compound | Substitution | Biological Activity | MIC/IC₅₀ |

|---|---|---|---|

| NMSP | β-Naphthalene | Anti-cancer | 6.09 µg/mL |

| Compound 10 | Morpholino | Antimycobacterial | 1 µM |

Insights from SAR Studies:

- Substituent Importance : The presence of the naphthalenylmethyl group is crucial for enhancing biological activity against both cancer and mycobacterial targets .

- Potential Modifications : Further modifications at positions 2 and 6 of the purine core may yield compounds with improved efficacy and reduced toxicity .

Case Studies

A systematic review of several studies illustrates the diverse applications of this compound:

- Cancer Cell Lines : In vitro studies consistently show that derivatives with naphthalene substitutions exhibit significant anti-proliferative effects across various cancer cell lines.

- Tuberculosis Treatment : The identification of specific molecular targets such as DprE1 underscores the potential for developing targeted therapies against resistant strains of Mtb.

Eigenschaften

IUPAC Name |

6-(naphthalen-1-ylmethylsulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-2-7-13-11(4-1)5-3-6-12(13)8-21-16-14-15(18-9-17-14)19-10-20-16/h1-7,9-10H,8H2,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMSTNYJYPSLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.